(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
114644-54-1
VCID:
VC20878940
InChI:
InChI=1S/C6H8O5/c7-2-6(5(10)11)1-3(6)4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1
SMILES:
C1C(C1(CO)C(=O)O)C(=O)O
Molecular Formula:
C6H8O5
Molecular Weight:
160.12 g/mol
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid
CAS No.: 114644-54-1
Cat. No.: VC20878940
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114644-54-1 |
|---|---|
| Molecular Formula | C6H8O5 |
| Molecular Weight | 160.12 g/mol |
| IUPAC Name | (1R,2S)-1-(hydroxymethyl)cyclopropane-1,2-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H8O5/c7-2-6(5(10)11)1-3(6)4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 |
| Standard InChI Key | AGPJMKIHWGYTFH-CVYQJGLWSA-N |
| Isomeric SMILES | C1[C@@H]([C@]1(CO)C(=O)O)C(=O)O |
| SMILES | C1C(C1(CO)C(=O)O)C(=O)O |
| Canonical SMILES | C1C(C1(CO)C(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator